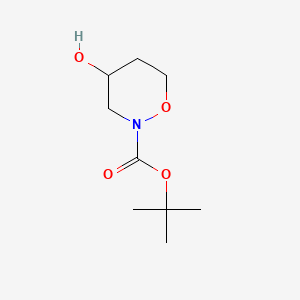

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate

Description

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate (CAS: 1683529-07-8) is a heterocyclic compound featuring a six-membered oxazinane ring containing both oxygen and nitrogen atoms. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 185.22 g/mol . The structure includes a hydroxyl group at the 4-position and a tert-butyl ester moiety, which confers steric bulk and modulates reactivity. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its hydroxyl group enables further functionalization (e.g., esterification, etherification, or protection strategies) .

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

tert-butyl 4-hydroxyoxazinane-2-carboxylate |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-7(11)4-5-13-10/h7,11H,4-6H2,1-3H3 |

InChI Key |

UQGZKRKIIGDKFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCO1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,2-oxazinane with a carboxylating agent under controlled conditions. One common method includes the use of tert-butyl hydroxy oxazinane and a carboxylating agent such as carbon dioxide in the presence of a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxazinane ring can be reduced to form a piperidine derivative.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used.

Major Products Formed

Oxidation: Formation of tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate.

Reduction: Formation of tert-butyl 4-hydroxy-1,2-piperidine-2-carboxylate.

Substitution: Formation of various tert-butyl 4-substituted-1,2-oxazinane-2-carboxylates.

Scientific Research Applications

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and polymers with unique properties

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazinane ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate with structurally related oxazinane derivatives and analogous heterocycles, focusing on molecular properties, functional group effects, and applications.

Structural Analogs and Functional Group Variations

Key structural analogs include:

Key Observations:

- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water, alcohols) . In contrast, the 5-oxo analog lacks this capacity but exhibits reactivity at the ketone site, making it suitable for condensation or reduction reactions.

- Protection Strategies : The silyl-protected derivative (from ) demonstrates how hydroxyl group masking improves stability under acidic or oxidative conditions, a critical feature in multi-step syntheses .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding plays a pivotal role in the crystallization and intermolecular interactions of the hydroxyl-containing compound. The hydroxyl group can act as both a donor and acceptor, fostering robust crystal packing networks. This contrasts with silyl-protected analogs, where the absence of free hydroxyl groups reduces hydrogen-bonding capacity, leading to altered melting points and solubility profiles .

Physicochemical Properties

- Solubility : The hydroxyl group increases aqueous solubility compared to the lipophilic silyl ether analog.

- Stability : Silyl protection improves thermal and chemical stability, whereas the hydroxylated compound may degrade under acidic or oxidizing environments.

Biological Activity

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Antimicrobial Activity

Research has shown that compounds with oxazine structures often exhibit antimicrobial properties. A study highlighted the antibacterial effects of similar compounds against various bacterial strains, indicating that this compound may also possess significant antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays. It demonstrated a notable ability to scavenge free radicals, which can be attributed to its hydroxy functional group. This property suggests potential applications in preventing oxidative stress-related diseases .

The biological activities of this compound are linked to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the synthesis of nucleic acids and proteins in bacterial cells, leading to growth inhibition.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help neutralize ROS, reducing cellular damage in human cells and potentially preventing inflammation .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several oxazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. The study emphasized the need for further clinical trials to explore its therapeutic potential .

Clinical Relevance in Oxidative Stress

Another study focused on the role of antioxidants in managing oxidative stress-related disorders. This compound was included in a panel of compounds tested for neuroprotective effects in models of neurodegeneration. Results indicated improved neuronal survival rates and reduced markers of oxidative damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate, and what experimental parameters influence yield and purity?

- Methodological Answer : A typical synthesis involves reductive cyclization of precursor intermediates. For example, cycloaddition products (e.g., tert-butyl 5-oxo-1,2-oxazinane-2-carboxylate) can be reduced using reagents like Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) in anhydrous tetrahydrofuran (THF) at 0°C. Critical parameters include reaction temperature (<5°C to avoid over-reduction), stoichiometry (e.g., 4 equivalents of Red-Al®), and solvent purity. Post-reaction quenching with saturated NH₄Cl and purification via filtration/dichloromethane extraction are standard .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxazinane ring and tert-butyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₅NO₄; 185.22 g/mol). X-ray crystallography may resolve stereochemistry, particularly if hydrogen-bonding patterns influence crystal packing. Graph set analysis (e.g., Etter’s formalism) can interpret hydrogen-bond networks in solid-state structures .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at -20°C to prevent hydrolysis of the oxazinane ring or tert-butyl ester. Avoid exposure to moisture, heat, or oxidizing agents. Use explosion-proof equipment if handling near peroxides (e.g., tert-butyl hydroperoxide), as reactive byproducts may form .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

- Methodological Answer : Employ design of experiments (DoE) to assess factors like catalyst loading (e.g., Mo(CO)₆ for epoxidation), solvent polarity, and temperature. For example, epoxidation of cyclododecatriene with tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane was optimized using Mo(CO)₆ at 60°C. Statistical analysis (ANOVA) identifies significant variables for maximizing conversion and minimizing side reactions .

Q. How do contradictions in spectroscopic data (e.g., NMR splitting patterns) arise during structural analysis, and how are they resolved?

- Methodological Answer : Discrepancies may stem from dynamic processes (e.g., ring puckering in oxazinane) or diastereomer coexistence. Variable-temperature NMR can distinguish conformational equilibria. For unresolved cases, computational modeling (DFT) predicts stable conformers, while X-ray crystallography provides definitive stereochemical assignments. Cross-validation with IR spectroscopy (e.g., carbonyl stretches) confirms functional group integrity .

Q. What intermolecular interactions govern the crystallization of this compound, and how do they influence polymorph formation?

- Methodological Answer : Hydrogen bonding between the hydroxyl group and oxazinane/carboxylate oxygen drives crystal packing. Graph set analysis (e.g., R₂²(8) motifs) identifies recurring H-bond patterns. Solvent polarity during recrystallization (e.g., THF vs. ethyl acetate) affects polymorph prevalence. Screening with Hansen solubility parameters can predict stable polymorphs under varying conditions .

Q. What strategies mitigate over-reduction or side reactions during catalytic hydrogenation of precursor intermediates?

- Methodological Answer : Controlled reagent addition (e.g., slow Red-Al® introduction at 0°C) minimizes over-reduction. Alternatively, chemoselective catalysts (e.g., Pd/C with H₂) target specific functional groups. For example, tert-butyl ester groups are stable under mild H₂ pressure (1–3 atm), while ketones are selectively reduced. Monitoring via TLC or in-situ FTIR ensures reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.